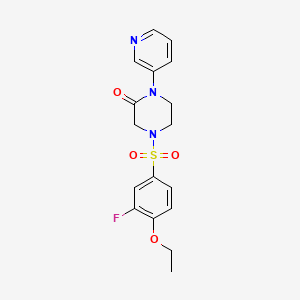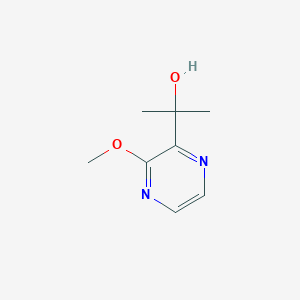
2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine
説明
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information on where it is commonly found or used .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography to determine the 3D arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and spectral data .科学的研究の応用
Biosynthesis and Genetic Analysis
Methoxypyrazines, including 2-methoxy-3-isobutylpyrazine, are potent volatile compounds contributing to the herbaceous or vegetal attributes in wines. Research has elucidated the biosynthesis pathways and genetic factors influencing the production of these compounds in grapes. Light exposure and crop level were found to affect the concentration of methoxypyrazines in Cabernet Sauvignon grapes, with light exposure reducing their concentration. This reduction is attributed to the decreased expression of a methyltransferase gene (VvOMT3) responsible for the final step in methoxypyrazine biosynthesis (Dunlevy et al., 2013). Furthermore, the identification of VvOMT3 as a key gene for the biosynthesis of 2-methoxy-3-isobutylpyrazine in grapevine highlights the genetic control over these compounds' production, which significantly impacts wine quality (Guillaumie et al., 2013).
Analytical Detection
Analytical techniques for detecting methoxypyrazines in wine have advanced, allowing for the sensitive and accurate quantification of these compounds. Sorptive extraction techniques coupled with gas chromatography-mass spectrometry (GC-MS) have been validated for their high sensitivity and ability to quantify methoxypyrazines at trace levels. These methods are crucial for the wine industry to monitor and manage the aroma profiles of their products, as methoxypyrazines have a significant impact on wine aroma and flavor quality (Hjelmeland et al., 2016).
Sensory Impact and Wine Quality
Methoxypyrazines are associated with the herbaceous flavor characteristics of wine and are generally considered to be associated with poor-quality wine when present in high concentrations. A thorough understanding of methoxypyrazine metabolism, including the proposed HP–MP cycle, is essential for controlling their levels in grapes and wine, thereby influencing wine quality. This understanding enables the wine industry to make informed decisions regarding viticultural practices and winemaking techniques to balance methoxypyrazine levels and achieve the desired wine aroma and flavor profiles (Zhao et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(3-methoxypyrazin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,11)6-7(12-3)10-5-4-9-6/h4-5,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXACVMNCAABPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CN=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)
![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)
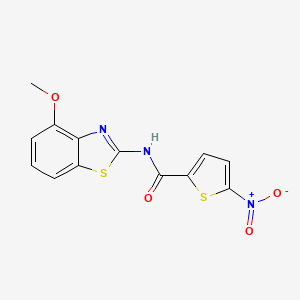


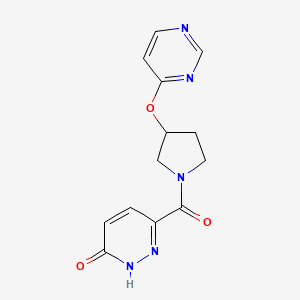
![ethyl 3-{[(4-ethoxyphenyl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B2995550.png)

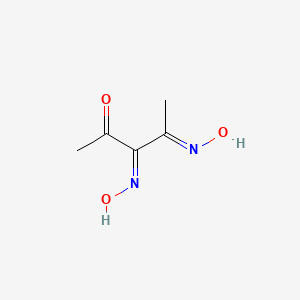
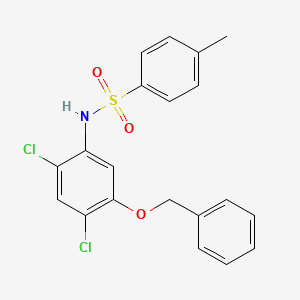
![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)

